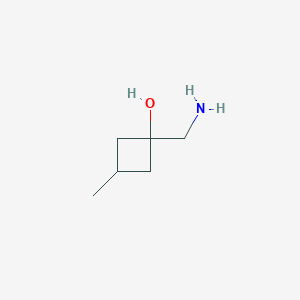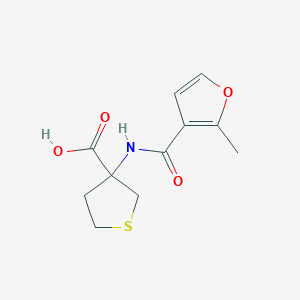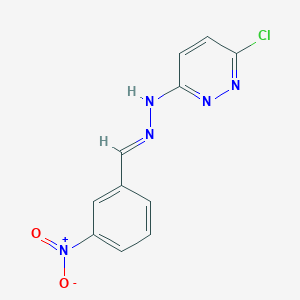
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-methylcyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-methylcyclohexyl)acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it valuable in peptide synthesis and other organic synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-methylcyclohexyl)acetic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced to the amino acid derivative through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Fmoc chloride.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-methylcyclohexyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The Fmoc group can be removed through a substitution reaction using a base such as piperidine, which is commonly used in peptide synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Piperidine is frequently used to remove the Fmoc protecting group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-methylcyclohexyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used in organic synthesis and as a building block in the synthesis of complex molecules.
Biology: Employed in the synthesis of peptides and proteins, particularly in the protection of amino groups during peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-methylcyclohexyl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid
- **5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-methylcyclohexyl)acetic acid is unique due to its specific structure, which includes a cyclohexyl group and an Fmoc-protected amino acid. This combination of features makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Propriétés
Formule moléculaire |
C24H27NO4 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C24H27NO4/c1-24(13-7-2-8-14-24)21(22(26)27)25-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,2,7-8,13-15H2,1H3,(H,25,28)(H,26,27)/t21-/m1/s1 |
Clé InChI |
IFIPWXDCTFSSKZ-OAQYLSRUSA-N |
SMILES isomérique |
CC1(CCCCC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC1(CCCCC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14914677.png)






![4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B14914725.png)
![(R)-Ethyl 6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B14914732.png)




![N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide](/img/structure/B14914762.png)
